molecular formula C18H17ClN6O B4887540 [2-chloro-5-(1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone

[2-chloro-5-(1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B4887540
M. Wt: 368.8 g/mol
InChI Key: HRJYPEOTHCFSHP-UHFFFAOYSA-N
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Description

2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that features a tetrazole ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone typically involves multiple steps. One common approach starts with the chlorination of a phenyl ring, followed by the introduction of a tetrazole group through cyclization reactions. The final step often involves the coupling of the tetrazole-substituted phenyl ring with a piperazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can target the tetrazole ring, potentially leading to ring-opening products.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its structural properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with biological macromolecules, while the piperazine moiety can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone apart is its combination of a tetrazole ring and a piperazine moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-chloro-5-(tetrazol-1-yl)phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O/c19-17-7-6-15(25-13-20-21-22-25)12-16(17)18(26)24-10-8-23(9-11-24)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJYPEOTHCFSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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